

Protocol for In Vivo Administration of Mitochondrial Fusion Promoter M1

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Compound of Interest		
Compound Name:	Mitochondrial fusion promoter M1	
Cat. No.:	B1449623	Get Quote

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Introduction

Mitochondrial fusion promoter M1 is a small molecule hydrazone compound that has been demonstrated to promote the fusion of fragmented mitochondria.[1][2] This process is crucial for maintaining mitochondrial health, cellular respiration, and overall cell viability. In vivo studies have highlighted the therapeutic potential of M1 in various disease models, including those for neurodegenerative diseases, cardiac injury, and metabolic disorders.[3][4] These application notes provide a detailed protocol for the preparation and in vivo administration of M1 in animal models, along with a summary of reported quantitative data and relevant signaling pathways.

Data Presentation In Vivo Efficacy of M1 in Various Animal Models



Animal Model	Species	M1 Dosage	Administrat ion Route	Key Findings	Reference
Cardiac Ischemia/Rep erfusion	Rat (Wistar)	2 mg/kg	Intravenous (i.v.)	Increased brain mitochondrial fusion, reduced brain mitochondrial dysfunction and apoptosis, and decreased expression of Alzheimer's disease- related proteins.	[3][5]
Doxorubicin- induced "chemobrain"	Rat	2 mg/kg	Not specified	Improved novel object recognition deficits.	[6]
Optic Nerve Injury	Not specified	Not specified	Not specified	Promoted optic nerve regeneration and restored target- specific neural activity and visual function.	[1]
Aging	Rat	2 mg/kg/day for 6 weeks	Not specified	Enhanced mitochondrial tubular network	[7]



				formation in Leydig cells.	
Cigarette Smoke- Induced Airway Inflammation	Mouse	Not specified	Not specified	Attenuated lung histologic damage, mucus hypersecretio n, and reduced oxidative stress and inflammation.	[8]
Diabetic Cardiomyopa thy	Rat	Not specified	Not specified	Protected against diabetic cardiomyopat hy.	[4]

In Vitro Efficacy of M1



Cell Type	M1 Concentration	Duration of Treatment	Key Findings	Reference
Mitofusin-1 or -2 knockout MEFs	5-25 μΜ	24 hours	Promoted mitochondrial elongation.	[3]
SH-SY5Y cells	5 μΜ	Not specified	Protected against MPP+- induced mitochondrial fragmentation and cytotoxicity.	[6]
BRIN-BD11 pancreatic beta cells	20 μΜ	12 hours	Decreased mitochondrial ROS, enhanced mitochondrial membrane potential, and restored mitochondrial architecture. Restored Glucose Stimulated Insulin Secretion (GSIS).	[3]
TM3 mouse Leydig cells	1 μΜ	12 hours	Reduced apoptosis and inhibited decreases in testosterone levels induced by triphenyl phosphate.	[6]



Experimental ProtocolsPreparation of M1 for In Vivo Administration

Materials:

- Mitochondrial fusion promoter M1 powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles

Protocol 1: DMSO and Corn Oil Formulation

This formulation is suitable for intraperitoneal (i.p.) or oral gavage administration.

- Prepare a stock solution of M1 in DMSO. Due to the hydrophobic nature of M1, a stock solution in DMSO is necessary.[7] For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of M1 powder in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution.[3]
- Prepare the final dosing solution. For a final concentration of 2.08 mg/mL, add 100 μ L of the 20.8 mg/mL M1 stock solution to 900 μ L of corn oil.[3]



- Mix thoroughly. Vortex the solution vigorously to ensure a uniform suspension. This will result in a 10% DMSO and 90% corn oil formulation.[3]
- Administer immediately. It is recommended to prepare the working solution fresh on the day of use.[3]

Protocol 2: PEG300, Tween-80, and Saline Formulation

This formulation is suitable for intravenous (i.v.) administration.

- Prepare a stock solution of M1 in DMSO. Prepare a 5.0 mg/mL stock solution by dissolving 5 mg of M1 powder in 1 mL of DMSO.
- Prepare the final dosing solution. To prepare a 0.5 mg/mL final solution, follow these steps in order:[3] a. Take 100 μL of the 5.0 mg/mL M1 stock solution. b. Add 400 μL of PEG300 and mix well. c. Add 50 μL of Tween-80 and mix well. d. Add 450 μL of saline to bring the total volume to 1 mL.
- Mix thoroughly. Vortex the solution at each step to ensure it is clear and homogenous.
- Administer immediately. Prepare this formulation fresh before each use.

In Vivo Administration

Animal Handling and Dosing:

- All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
- The choice of administration route (i.v., i.p., etc.) will depend on the specific experimental design and animal model.
- The dosage of M1 may need to be optimized for different animal models and experimental conditions. A common dosage reported in the literature for rats is 2 mg/kg.[3][6][7]

Example Dosing Calculation (for a 250g rat at 2 mg/kg using Protocol 1):

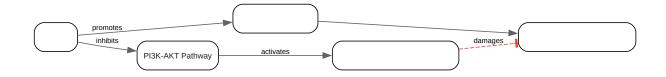
Calculate the total dose: 2 mg/kg * 0.25 kg = 0.5 mg of M1.



Calculate the volume to administer: 0.5 mg / 2.08 mg/mL = 0.24 mL.

Signaling Pathways and Experimental Workflows

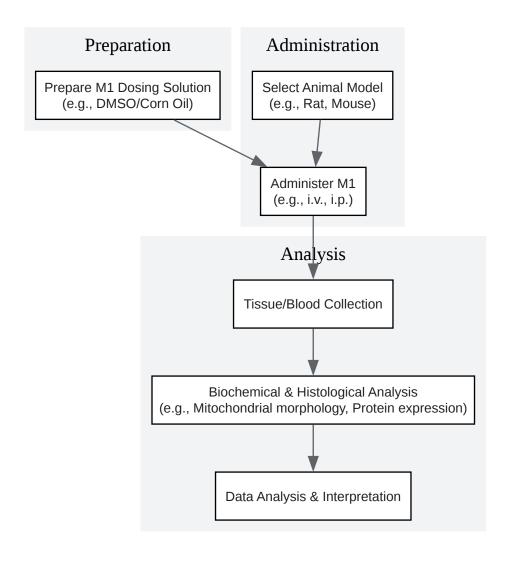
The mechanism of action for M1 is believed to involve the modulation of mitochondrial dynamics proteins. While the precise molecular target is still under investigation, it has been shown to promote mitochondrial fusion in cells lacking Mitofusin-1 or Mitofusin-2, suggesting it acts downstream or independently of these proteins.[2] Some studies suggest an interaction with the catalytic α and β subunits of ATP synthase, though this remains to be definitively confirmed.[2] In the context of cigarette smoke-induced airway inflammation, M1 has been shown to inhibit the PI3K-AKT signaling pathway.[8]



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Caption: M1 promotes mitochondrial fusion and inhibits the PI3K-AKT pathway.





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Caption: General workflow for in vivo studies using M1.

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